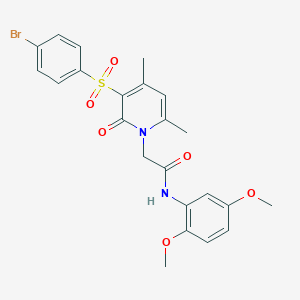

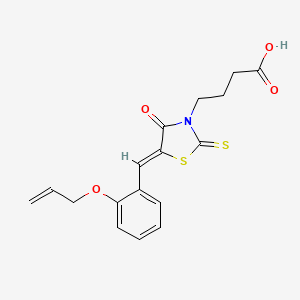

![molecular formula C23H20N4O4 B2948390 ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate CAS No. 898431-79-3](/img/structure/B2948390.png)

ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Synthesis Analysis

The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . In one of the synthesis steps, the pyrazolone ring is opened and a compound is formed, which then cyclizes to form pyrazoloquinoline .

Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction between the aldehyde group and the α-methylene group of the pyrazolone .

Applications De Recherche Scientifique

I conducted a thorough search for the specific compound “ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate” and its scientific research applications. Unfortunately, there seems to be limited information available on this exact compound in the public domain. However, based on related compounds with similar structures, we can infer potential applications in various scientific fields. Below are some inferred applications based on the structure and known activities of similar compounds:

Antiviral Therapeutics

Compounds with five-membered heteroaryl amines, which are structurally related to the compound , have shown antiviral activity against viruses such as Newcastle disease virus . This suggests that our compound may also have potential as an antiviral agent.

Antimicrobial Potential

Imidazole-containing compounds, which share some structural similarities with our compound, have demonstrated good antimicrobial potential . This indicates a possible application in developing new antimicrobial drugs.

Synthetic Methodology

The synthesis of related heterocyclic compounds often involves interesting synthetic sequences that can be applied in organic chemistry research for constructing complex molecules .

Photophysical Properties

Compounds with pyrazolo[3,4-b]pyridine structures have been studied for their photophysical properties, which could be useful in the development of new materials for optoelectronic applications .

Biological Potential

Indole derivatives, which are structurally related to our compound, have diverse biological and clinical applications due to their pharmacological activities . This suggests that our compound may also possess a range of biological potentials.

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines have been studied for their biomedical applications, including as potential therapeutic agents for various diseases .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been studied for their anticancer activity as topoisomerase ii alpha inhibitors .

Mode of Action

It is known that the main approach to both functionalized and fused pyrazoles is the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines .

Biochemical Pathways

Similar compounds have been studied for their inhibitory effects on the hh signaling cascade .

Result of Action

Similar compounds have shown a broad spectrum of biological activities .

Orientations Futures

The future directions for this compound and its class could involve further exploration of their potential as fluorescent sensors and biologically active compounds . There’s also potential for their use in the development of new drugs, given their confirmed biological and pharmacological activities .

Propriétés

IUPAC Name |

ethyl 4-[(3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4/c1-3-31-23(30)15-9-11-16(12-10-15)25-22(29)18-13-24-21-19(20(18)28)14(2)26-27(21)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVKQCMLAMYPGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

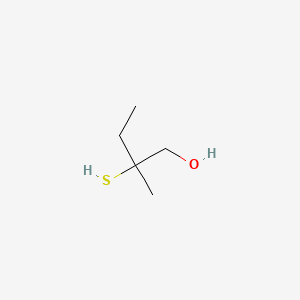

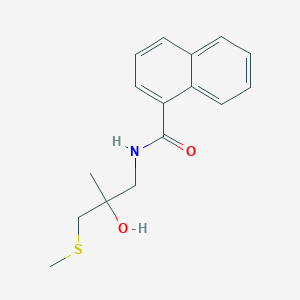

![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide](/img/structure/B2948308.png)

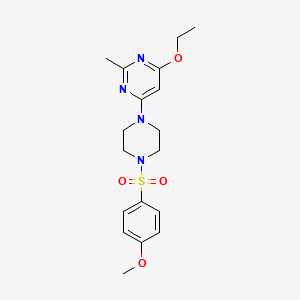

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2948313.png)

![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B2948315.png)

![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2948320.png)

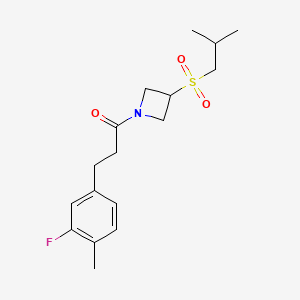

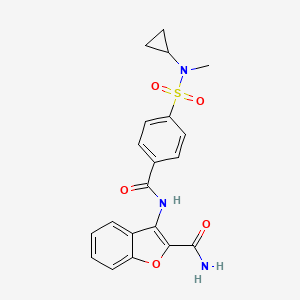

![3-cyclopentyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2948323.png)

![9-(2,5-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2948325.png)